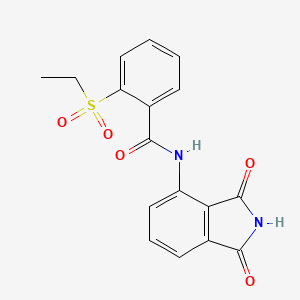

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(ethanesulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-2-25(23,24)13-9-4-3-6-10(13)15(20)18-12-8-5-7-11-14(12)17(22)19-16(11)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZSBLJCIBJATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(ethanesulfonyl)benzamide typically involves the condensation of N-(1,3-dioxoisoindolin-4-yl)acetamide with various aliphatic and aromatic amines under catalyst-free conditions using water as an eco-friendly solvent . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of water as a solvent and the absence of catalysts make this process scalable and sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides. These products have diverse applications in chemical synthesis and biological research.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(ethanesulfonyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis due to its reactivity and stability.

Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Structural Differences and Implications

Sulfonyl Group Variations: The target compound’s ethanesulfonyl group differs from apremilast’s methylsulfonyl group. In EN300-265983, a trifluoromethylphenyl group introduces strong electron-withdrawing effects, which could stabilize interactions with hydrophobic enzyme pockets .

Isoindole Core Modifications :

- Apremilast and the target compound share the isoindol-4-ylamine moiety, critical for binding to PDE4. However, apremilast’s additional ethoxy-methoxyphenyl group enhances specificity for inflammatory pathways .

- CAS 325739-57-9 substitutes the isoindol-4-yl group with a methoxyphenyl benzamide, likely altering target selectivity .

Synthetic Accessibility :

Research Findings and Pharmacological Insights

- Apremilast : Demonstrated IC₅₀ values of ≤ 100 nM for PDE4 inhibition, with high oral bioavailability due to its methylsulfonyl group .

- Target Compound : The absence of a methoxy-phenyl group (as in apremilast) may reduce off-target effects but also limit potency against specific inflammatory targets .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(ethanesulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C17H16N2O6S

- Molecular Weight : 372.38 g/mol

- CAS Number : Not specifically listed but related compounds are documented.

The structure includes a dioxoisoindole moiety linked to an ethanesulfonamide group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the Isoindole Core : This step often requires cyclization reactions involving suitable precursors.

- Introduction of the Sulfonamide Group : This can be achieved through nucleophilic substitution reactions where the sulfonamide is added to the isoindole derivative.

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

-

Antibacterial Activity : Compounds containing the isoindole structure have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies indicate that these compounds can inhibit bacterial growth effectively.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A Staphylococcus aureus 1250 µg/mL B Pseudomonas aeruginosa 625 µg/mL

Antifungal Activity

Similar compounds have also shown antifungal activity against pathogens like Candida albicans.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The sulfonamide group could interact with microbial membranes, leading to increased permeability and cell death.

Study on Antibacterial Properties

A study conducted on various derivatives of isoindole compounds demonstrated that certain modifications enhanced antibacterial activity. The results indicated that compounds with electron-withdrawing groups exhibited better activity against Gram-positive bacteria compared to their counterparts.

Comparative Analysis of Derivatives

A comparative analysis was performed on derivatives of N-(1,3-dioxo-2,3-dihydro-1H-isoindole) to assess their biological activities:

| Compound Structure | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| N-(1,3-dioxo-2,3-dihydro-1H-isoindole) | Moderate | Significant |

| N-(1,3-dioxo-2,3-dihydro-1H-isoindole)-sulfonamide | High | Moderate |

Q & A

Q. What are the key structural motifs of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(ethanesulfonyl)benzamide, and how do they influence its reactivity and biological activity?

The compound features three critical motifs:

- Isoindole-1,3-dione core : A planar, electron-deficient aromatic system that facilitates π-π stacking interactions with biological targets .

- Ethanesulfonyl group : Enhances solubility and modulates electronic properties via sulfonyl electron-withdrawing effects, potentially influencing target binding .

- Benzamide linkage : Provides rigidity and hydrogen-bonding capacity, critical for interactions with enzymes or receptors .

Methodological Insight : Use density functional theory (DFT) to calculate electrostatic potential surfaces and assess charge distribution. Compare with analogs (e.g., methanesulfonyl derivatives) to isolate sulfonyl group contributions .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

- Nucleophilic substitution : React 1,3-dioxoisoindoline with 2-ethanesulfonylbenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to minimize hydrolysis .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product ≥95% purity .

Troubleshooting : Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7). Excess acyl chloride (1.2 eq) ensures complete substitution .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., isoindole C4 vs. C5 regiochemistry via NOESY) .

- HPLC-MS : Electrospray ionization (ESI+) to verify molecular weight (expected [M+H]⁺ ~ 357.1 g/mol) .

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in sulfonyl group orientation .

Advanced Research Questions

Q. How can researchers identify the primary biological targets of this compound?

Methodology :

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition ≥50% at 10 µM .

- PDE4 inhibition assay : Measure cAMP levels in THP-1 cells using ELISA; compare with apremilast (a structural analog) to assess potency .

- SPR (Surface Plasmon Resonance) : Immobilize recombinant PDE4B and quantify binding kinetics (KD, kon/koff) .

Q. What experimental approaches are suitable for resolving contradictory bioactivity data across structural analogs?

Case Study : Apremilast (a related isoindole derivative) shows PDE4 inhibition, while analogs with ethanesulfonyl groups may exhibit off-target effects . Resolution :

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

Strategies :

Q. What computational tools are recommended for predicting binding modes and off-target interactions?

- Molecular docking : Use AutoDock Vina to model interactions with PDE4 (PDB: 5O2A). Validate with MD simulations (GROMACS) to assess stability .

- Chemoproteomics : Combine activity-based protein profiling (ABPP) with SILAC mass spectrometry to map cellular targets .

Data Contradiction and Refinement

Q. How should researchers resolve conflicting crystallographic data on the compound’s conformation?

Q. What strategies mitigate variability in biological assays (e.g., IC50 values)?

- Standardized protocols : Pre-treat cells with IFN-γ (10 ng/mL, 24h) to synchronize PDE4 expression .

- Internal controls : Include apremilast in each assay plate to normalize inter-experiment variability .

Innovative Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.